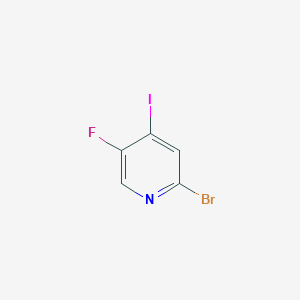

2-Brom-5-Fluor-4-iodpyridine

Übersicht

Beschreibung

2-Bromo-5-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2BrFIN and its molecular weight is 301.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-5-fluoro-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Brom-5-Fluor-4-iodpyridine ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann zur Entwicklung fluoreszierender Verbindungen wie Manisyl-substituierter Terpyridine, Bipyridine und Phenanthroline verwendet werden. Darüber hinaus dient es als Reagenz zur Untersuchung der Struktur-Wirkungsbeziehungen von Nicht-Nukleosid-Adenosinkinase-Inhibitoren .

Pharmazeutische Forschung

In der Pharmazie wird diese Verbindung zur Synthese verschiedener Medikamente eingesetzt. Es kann Suzuki-Kupplungsreaktionen eingehen, um Phenylpyridinderivate zu erzeugen, die in der Arzneimittelentwicklung wichtig sind .

Ligandsynthese

Es wird zur Synthese von Bis(pyridin)-Liganden mit 1,2-Ethinylbenzol über Sonogashira-Kupplung verwendet, die in der Katalyse und Materialwissenschaft von entscheidender Bedeutung sind .

Radiopharmazeutika

Methoden zur Synthese von F 18-substituierten Pyridinen für die lokale Strahlentherapie von Krebs und anderen biologisch aktiven Verbindungen beinhalten diese Verbindung .

Wirkmechanismus

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on the specific structures they are incorporated into.

Mode of Action

The mode of action of 2-Bromo-5-fluoro-4-iodopyridine is primarily through its reactivity in chemical reactions. It can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These reactions can lead to the formation of complex structures that can interact with biological targets in various ways.

Biochemical Pathways

The compound can be used to synthesize a variety of fluorinated pyridines . Fluorinated pyridines have been used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that they can interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

As a building block in the synthesis of various biologically active compounds , it can contribute to the overall effects of these compounds.

Action Environment

The action of 2-Bromo-5-fluoro-4-iodopyridine can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst . Furthermore, the biological activity of the compounds it is incorporated into can be influenced by various factors, including the physiological environment and the presence of other interacting molecules.

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLWZJPMEHSISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680590 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061357-89-8 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)

![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)